Czc-25146

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CZC-25146は、ロイシンリッチリピートキナーゼ2(LRRK2)の強力かつ経口活性のある阻害剤です。 野生型と変異型の両方のLRRK2を阻害する上で顕著な有効性を示しており、パーキンソン病などの神経変性疾患の研究における貴重な化合物となっています .

準備方法

合成経路と反応条件

CZC-25146は、フルオロジアミノピリミジンコアの形成を含む複数段階のプロセスによって合成されます。主なステップは以下のとおりです。

ピリミジンコアの形成: これは、特定の条件下で2,4-ジクロロ-5-フルオロピリミジンを2-メトキシ-4-モルフォリノフェニルアミンと反応させて、中間体化合物を形成します。

置換反応: この中間体は、次に2-アミノフェニルメタンスルホンアミドと反応させてthis compoundを形成します.

工業生産方法

This compoundの工業生産には、合成経路のスケールアップと最適化された反応条件が含まれ、高収率と高純度が確保されます。このプロセスには以下が含まれます。

反応条件の最適化: これは、温度、溶媒、反応時間などのパラメータを微調整して、収率を最大化します。

化学反応の分析

反応の種類

CZC-25146は、いくつかの種類の化学反応を起こします。これらには以下が含まれます。

酸化: 特定の条件下で酸化して、酸化された誘導体を形成することができます。

還元: 還元して、還元された誘導体を形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

主要な生成物

これらの反応から生成される主要な生成物には、this compoundのさまざまな誘導体が含まれ、これらはさらなる研究開発に使用できます .

科学研究への応用

This compoundは、幅広い科学研究への応用を有しています。これらには以下が含まれます。

化学: LRRK2の阻害とそのさまざまな生化学経路への影響を研究するためのツール化合物として使用されます。

生物学: 細胞プロセスにおけるLRRK2の役割とその神経変性疾患への関与を調査するために使用されます。

医学: パーキンソン病やその他の神経変性疾患の治療のための潜在的な治療薬として研究されています。

科学的研究の応用

Neurodegenerative Disease Research

Neuroprotection in Parkinson's Disease:

CZC-25146 has shown promise in protecting neurons from injury induced by mutant LRRK2, which is associated with familial forms of Parkinson's disease. In studies involving cultured rodent and human neurons, this compound demonstrated mid-nanomolar potency in preventing neuronal degeneration caused by LRRK2 mutations .

Mechanism of Action:

The compound inhibits LRRK2 kinase activity, leading to reduced neuronal toxicity and promoting autophagy, a cellular process critical for degrading misfolded proteins. In vitro studies have shown that treatment with this compound leads to significant reductions in markers of neurodegeneration, such as neurite retraction and cell death .

Hepatic Proteopathy Research

Treatment of Alpha-1 Antitrypsin Deficiency:

this compound has been investigated for its potential application in treating hepatic proteopathy associated with Alpha-1 Antitrypsin Deficiency (A1ATD). In a mouse model (PiZ mice), the compound effectively reduced the accumulation of toxic polymer aggregates without causing liver injury .

Case Study Insights:

In patient-derived induced pluripotent stem cell (iPSC) hepatocyte models, this compound treatment resulted in decreased levels of A1AT polymer aggregates and increased secretion of normal A1AT, indicating its dual action on both reducing toxicity and enhancing protein secretion . The compound's ability to modulate inflammatory cytokines further supports its potential as a therapeutic agent for liver diseases.

Pharmacokinetic Properties

Bioavailability and Distribution:

this compound exhibits favorable pharmacokinetic characteristics, such as a volume of distribution of 5.4 L/kg and clearance rates conducive to in vivo studies . However, it is noted that the compound has poor blood-brain barrier penetration, which may limit its efficacy for central nervous system applications unless formulated appropriately .

Broader Kinase Inhibition Profile

Selectivity and Safety:

While primarily targeting LRRK2, this compound also inhibits several other kinases (PLK4, GAK, TNK1, CAMKK2, and PIP4K2) at varying potencies. Importantly, it has been shown not to cause cytotoxicity in human cortical neurons at concentrations below 5 µM over extended treatment periods . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Data Summary

作用機序

CZC-25146は、LRRK2の活性を阻害することでその効果を発揮します。LRRK2のATP結合部位に結合して、そのリン酸化とそれに続く活性化を防ぎます。 この阻害は、LRRK2によって媒介される下流シグナル伝達経路の減少につながり、最終的に神経保護と神経損傷の減少をもたらします .

類似の化合物との比較

類似の化合物

GNE-7915: 類似の有効性を有する別の強力なLRRK2阻害剤です。

MLi-2: 高い効力を有する選択的なLRRK2阻害剤です。

PF-06447475: さまざまな研究で使用されているよく知られたLRRK2阻害剤です

This compoundの独自性

This compoundは、野生型と変異型の両方のLRRK2に対して高い選択性と効力を有するため、ユニークです。 また、良好な薬物動態特性を示しており、in vivo研究における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

GNE-7915: Another potent LRRK2 inhibitor with similar efficacy.

MLi-2: A selective LRRK2 inhibitor with high potency.

PF-06447475: A well-known LRRK2 inhibitor used in various research studies

Uniqueness of CZC-25146

This compound is unique due to its high selectivity and potency for both wild-type and mutant forms of LRRK2. It also exhibits favorable pharmacokinetic properties, making it a valuable tool for in vivo studies .

生物活性

CZC-25146, also known as LRRK2 Inhibitor II, is a small molecule that has garnered attention for its potent inhibition of the Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in various neurodegenerative diseases, particularly Parkinson's disease. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

LRRK2 is a multifunctional kinase involved in several cellular processes, including vesicular trafficking, autophagy, and immune responses. Its dysregulation is linked to Parkinson's disease and other pathologies. This compound inhibits LRRK2 by targeting its kinase activity, which is crucial for its role in phosphorylating various substrates, including Rab GTPases. The compound exhibits high selectivity for both wild-type and mutant forms of LRRK2, with IC50 values reported at 4.76 nM for the wild-type and 6.87 nM for the G2019S mutant form .

Biological Activity and Efficacy

Research indicates that this compound not only inhibits LRRK2 activity but also has broader biological implications:

- Phosphorylation Regulation : this compound modulates the phosphorylation states of key proteins involved in cellular signaling pathways. This includes the phosphorylation of Rab proteins, which are critical for endosomal and lysosomal functions .

- Non-Cytotoxicity : Studies have confirmed that this compound is non-cytotoxic in human neuronal cells, making it a promising candidate for therapeutic use without adverse effects on cell viability .

- Inflammatory Response : The compound has been shown to increase the secretion of α-1-antitrypsin (AAT), an important protein that protects tissues from enzymes of inflammatory cells. Additionally, it reduces levels of inflammatory cytokines, suggesting a potential role in managing inflammation-related conditions .

Case Studies and Research Findings

Several studies have explored the effects of this compound in different contexts:

- Parkinson's Disease Models : In preclinical models of Parkinson's disease, this compound demonstrated significant neuroprotective effects by restoring normal kinase activity and reducing pathological phosphorylation of α-synuclein .

- Liver Diseases : Research has indicated that this compound may also have applications beyond neurological disorders. It has been investigated for its potential benefits in liver diseases, where LRRK2 activity plays a role in liver cell function and inflammation .

- Pharmacokinetics : The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics, which are essential for effective therapeutic application. Its ability to penetrate the blood-brain barrier is particularly relevant for neurological applications .

Data Table: Summary of Biological Activity

| Feature | Details |

|---|---|

| Compound Name | This compound (LRRK2 Inhibitor II) |

| Target | LRRK2 |

| IC50 (Wild-type) | 4.76 nM |

| IC50 (G2019S Mutant) | 6.87 nM |

| Non-Cytotoxic | Yes |

| Effects on AAT | Increases secretion |

| Effects on Inflammation | Reduces inflammatory cytokines |

| Applications | Parkinson's disease, liver diseases |

特性

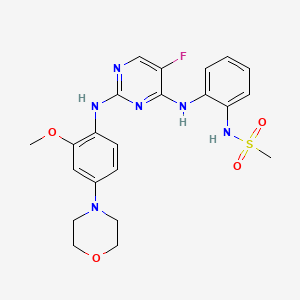

IUPAC Name |

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHHOTZUJIXPJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of CZC-25146?

A: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase-2 (LRRK2) kinase activity. [, ] While the exact mechanism linking LRRK2 to AATD is still under investigation, studies suggest that this compound exerts its therapeutic effect by inhibiting LRRK2 kinase activity, subsequently inducing autophagy and reducing the accumulation of misfolded alpha-1 antitrypsin (AAT) protein, known as polymers, in hepatocytes. []

Q2: What evidence supports the use of this compound in treating AATD?

A: Preclinical studies using both in vitro and in vivo models have provided promising results. In a study using patient-derived induced pluripotent stem cells (iPSCs) and a CHO cell model of AATD, this compound effectively reduced polymer load, increased the secretion of functional AAT, and decreased the production of inflammatory cytokines. [] Furthermore, in a mouse model of AATD, this compound treatment significantly reduced liver polymer accumulation without causing noticeable toxicity. []

Q3: Has this compound shown efficacy in models of other diseases?

A: Beyond AATD, this compound has demonstrated neuroprotective properties in models of Parkinson’s disease (PD). In a study utilizing C. elegans expressing mutant LRRK2, administration of this compound provided dose-dependent neuroprotection against dopaminergic neurodegeneration. [] Similarly, this compound successfully prevented mutant LRRK2-induced injury in both rodent and human neuronal cultures. []

Q4: What are the limitations of current research on this compound?

A: While preclinical data on this compound appears promising, further research is needed to determine its safety and efficacy in humans. Additionally, research utilizing iPSC-derived neurons carrying a common LRRK2 risk allele highlights the inherent variability in studying idiopathic diseases. [] This suggests future studies may need to adopt approaches similar to large genome-wide association studies to obtain sufficient statistical power. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。